N-(4-ethylphenyl)-4-phenylbutanamide

Description

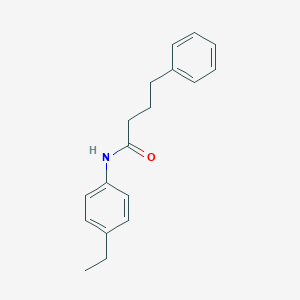

N-(4-Ethylphenyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a phenyl group at the fourth carbon and an ethyl-substituted phenyl ring attached to the amide nitrogen.

The molecular formula of this compound is C₁₈H₂₁NO, with a calculated molecular weight of 267.37 g/mol. Key structural attributes include:

- A 4-ethylphenyl group (C₆H₄-C₂H₅) attached to the amide nitrogen.

- A 4-phenylbutanamide chain, where the phenyl group is positioned at the terminal carbon of the butanamide backbone.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C18H21NO/c1-2-15-11-13-17(14-12-15)19-18(20)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,19,20) |

InChI Key |

CVMSBXYUCQVMQX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-4-phenylbutanamide (CAS 430464-32-7)

- Molecular Formula: C₁₈H₂₁NO₂

- Molecular Weight : 283.36 g/mol

- Key Structural Difference : The ethyl group in the target compound is replaced with an ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring.

- This substitution may alter binding affinity to hydrophobic targets .

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- Key Structural Differences :

- A shorter butanamide chain without the terminal phenyl group.

- An acetyl group (-COCH₃) replaces the ethyl group on the phenyl ring.

- The absence of the terminal phenyl group could reduce steric hindrance, facilitating interactions with flat binding pockets .

SW088799 (3-[Butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide)

- Molecular Formula : C₁₉H₂₃FN₂O₃S

- Molecular Weight : 378.46 g/mol

- Key Structural Differences :

- A benzamide core instead of butanamide.

- Additional sulfamoyl (-SO₂N-) and fluoro (-F) substituents.

- Research Findings : SW088799 demonstrated activity in InR1G9a-cell screens, suggesting that the 4-ethylphenyl group may synergize with electron-withdrawing substituents (e.g., -F) to enhance bioactivity. The sulfamoyl group could improve binding to enzymes like carbonic anhydrases, a common target for sulfonamide derivatives .

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

- Molecular Formula : C₂₄H₃₁N₂O₂

- Molecular Weight : 379.52 g/mol

- Key Structural Differences :

- A piperidinyl group and 2-phenylethyl chain introduce opioid receptor affinity.

- A methoxy group (-OCH₃) replaces the ethyl group on the phenyl ring.

- The piperidinyl moiety is critical for μ-opioid receptor binding, a feature absent in the target compound .

Research Implications and Gaps

- Target Compound : The lack of direct experimental data for N-(4-ethylphenyl)-4-phenylbutanamide limits mechanistic insights. However, its structural resemblance to SW088799 and fentanyl analogs suggests possible applications in Wnt signaling modulation or receptor-targeted therapies.

- Key Research Needs :

- Pharmacokinetic profiling (e.g., logP, metabolic stability).

- Target identification via high-throughput screening.

- Structure-activity relationship (SAR) studies to optimize substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.